Product packaging for carbon monoxide;iron(Cat. No.:)

carbon monoxide;iron

Cat. No.: B8071527
M. Wt: 363.78 g/mol
InChI Key: JCXLZXJCZPKTBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The carbon monoxide;iron research compound represents a key tool for investigating the physiological and therapeutic roles of carbon monoxide (CO), an essential gasotransmitter. CO, endogenously produced by the action of heme oxygenase (HO-1) on heme, is a critical signaling molecule with anti-inflammatory, anti-apoptotic, and anti-proliferative properties . Research applications for this compound are extensive, including the study of cardiovascular protection, particularly in models of ischemia-reperfusion injury, and the modulation of inflammatory responses in conditions such as sepsis and acute lung injury . The mechanism of action primarily involves the binding of CO to heme-containing proteins, which influences a variety of signaling pathways. These include the modulation of the mitogen-activated protein kinase (MAPK) pathways (such as p38 and ERK), stimulation of the guanylate cyclase-cGMP pathway leading to vasodilation, and regulation of mitochondrial function and reactive oxygen species (ROS) production . Furthermore, CO can influence ion channel activity, including Ca2+-sensitive K+ channels and T-type Ca2+ channels, adding another layer to its complex role in cellular signaling . This compound is strictly for research use in exploring these and other biological mechanisms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9Fe2O9 B8071527 carbon monoxide;iron

Properties

IUPAC Name

carbon monoxide;iron
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/9CO.2Fe/c9*1-2;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXLZXJCZPKTBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9Fe2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Iron Carbonyl Complexes

Direct Combination Reactions of Elemental Iron with Carbon Monoxide

The most direct route to the simplest binary iron carbonyl, iron pentacarbonyl (Fe(CO)₅), involves the reaction of elemental iron with carbon monoxide gas. wikipedia.orgnptel.ac.in This method was first described by Mond and Langer in 1891, who prepared samples by treating finely divided, oxide-free iron powder with carbon monoxide at room temperature. wikipedia.org

Iron SourceTemperature (°C)Pressure (atm)CatalystProductReference
Finely divided, oxide-free iron powderRoom TemperatureNot specified (early method)NoneFe(CO)₅ wikipedia.org
Iron sponge150–200~50–300SulfurFe(CO)₅ wikipedia.orggoogle.com

Reductive Carbonylation Routes to Iron Carbonyls

An alternative to using elemental iron is reductive carbonylation, which starts from an iron salt, typically a halide or sulfide, in a higher oxidation state. This process involves reacting the iron salt with carbon monoxide in the presence of a reducing agent.

A common laboratory preparation involves the reaction of ferrous iodide (FeI₂) with carbon monoxide, followed by reduction with copper metal to yield iron pentacarbonyl. sciencemadness.orgyoutube.com This two-step process first forms an intermediate, iron tetracarbonyl diiodide, which is then reduced. sciencemadness.org Other reducing agents, such as alkylaluminum compounds, have also been utilized for the reductive carbonylation of various metal salts to their corresponding carbonyls. acs.org

Iron PrecursorReducing AgentConditionsProductReference
Ferrous Iodide (FeI₂)Copper (Cu)473 K (~200 °C), 200 atmFe(CO)₅ sciencemadness.orgyoutube.com
Ferrous Sulfide (FeS)Copper (Cu)473 K (~200 °C), 200 atmFe(CO)₅ youtube.com

Ligand Displacement and Substitution Reactions from Precursor Iron Carbonyls

Iron pentacarbonyl is the primary starting material for a vast range of other iron carbonyl complexes. wiley-vch.de These syntheses rely on ligand displacement or substitution reactions, where one or more carbon monoxide ligands are replaced by other molecules. dalalinstitute.comwikipedia.org The displacement of CO ligands can be initiated either thermally or photochemically. dalalinstitute.com These reactions are fundamental to producing polynuclear iron carbonyls like diiron nonacarbonyl (Fe₂(CO)₉) and triiron dodecacarbonyl (Fe₃(CO)₁₂). wiley-vch.de Fe₂(CO)₉ is prepared via the photolytic reaction of Fe(CO)₅, while Fe₃(CO)₁₂ can be obtained from the thermal reaction of Fe₂(CO)₉. wiley-vch.de

PrecursorMethodConditionsProductReference
Fe(CO)₅PhotolysisIrradiation with UV light in glacial acetic acidFe₂(CO)₉ nptel.ac.inyoutube.com
Fe₂(CO)₉Thermal ReactionHeatingFe₃(CO)₁₂ wiley-vch.de

The displacement of CO ligands is often achieved through photolysis or thermolysis. wikipedia.org Irradiation of iron pentacarbonyl with ultraviolet (UV) light causes it to lose a CO ligand, forming a highly reactive Fe(CO)₄ intermediate. sciencemadness.orgrsc.org This intermediate can then dimerize to form diiron nonacarbonyl, Fe₂(CO)₉. nptel.ac.insciencemadness.orgyoutube.com This photochemical process is a common laboratory method for synthesizing Fe₂(CO)₉. wiley-vch.de

Thermal reactions also drive CO substitution. wikipedia.org For instance, heating Fe(CO)₅ under harsh conditions (e.g., 140 °C) can lead to the displacement of CO ligands by other molecules, such as dienes, to form stable complexes. wiley-vch.de The thermal decomposition of Fe₂(CO)₉ is a route to triiron dodecacarbonyl, Fe₃(CO)₁₂. wiley-vch.de

Carbon monoxide ligands in iron carbonyls can be readily substituted by various other donor ligands, including phosphines (PR₃) and phosphites (P(OR)₃). nptel.ac.indalalinstitute.com These reactions typically proceed via a dissociative mechanism, where a CO ligand leaves first, creating a vacant coordination site for the incoming phosphine (B1218219) or phosphite (B83602) ligand. wikipedia.org

The reaction of Fe(CO)₅ with phosphine ligands like triphenylphosphine (B44618) (PPh₃) can yield mono- or di-substituted products such as Fe(CO)₄(PPh₃) and Fe(CO)₃(PPh₃)₂. wikipedia.org The extent of substitution can be controlled by reaction stoichiometry and conditions. Similarly, phosphite ligands like triphenylphosphite (P(OPh)₃) can displace CO to form analogous complexes. acs.org These phosphine and phosphite ligands are electronically different from CO; they are generally stronger σ-donors, and their π-acceptor ability varies with the substituents on the phosphorus atom. wikipedia.orgacs.org

Iron Carbonyl PrecursorLigand (L)ProductReference
Fe(CO)₅Triphenylphosphine (PPh₃)Fe(CO)₄(PPh₃) wikipedia.org
Fe(CO)₅Triphenylphosphine (PPh₃)Fe(CO)₃(PPh₃)₂ wikipedia.org
Fe(CO)₅Triphenylphosphite (P(OPh)₃)Fe(CO)₄(P(OPh)₃) acs.org

Synthesis of Anionic and Cationic Iron Carbonyl Species

Iron carbonyls can be converted into both anionic and cationic species.

Anionic Species: The most well-known anionic iron carbonyl is the tetracarbonylferrate dianion, [Fe(CO)₄]²⁻. This species, often used in the form of its disodium (B8443419) salt, Na₂[Fe(CO)₄] (known as Collman's reagent), is a powerful nucleophile and a useful reagent in organic synthesis. wikipedia.orgwikipedia.org It is prepared by the reduction of iron pentacarbonyl with sodium metal or sodium amalgam. wikipedia.orgwiley-vch.de The reaction with sodium hydroxide (B78521) also attacks the CO ligand, eventually leading to the formation of the hydridoiron tetracarbonyl anion, [HFe(CO)₄]⁻. wikipedia.org The reaction of insoluble iron carbonyl clusters like Fe₃(CO)₁₂ with amines can also generate soluble anionic species, such as [HFe₃(CO)₁₁]⁻, which are useful precursors for nanoparticle synthesis. rsc.org

Cationic Species: Cationic iron carbonyl complexes are typically formed by reacting a neutral iron carbonyl precursor with a strong acid or an oxidizing agent. rsc.org For example, reacting an iron carbonyl diene precursor with an acid like triphenylmethyl tetrafluoroborate (B81430) can generate cationic iron carbonyl dienyl complexes. rsc.org Another route involves the oxidation of an iron(0) source like Fe(CO)₅ with the nitrosyl cation ([NO]⁺) from a reagent like nitrosyl tetrafluoroborate ([NO][BF₄]). dalalinstitute.comnih.gov This reaction can lead to the formation of heteroleptic cationic species such as [Fe(CO)₄(NO)]⁺. nih.gov

PrecursorReagentProduct IonCounterion ExampleReference
Fe(CO)₅Sodium (Na)[Fe(CO)₄]²⁻ (anionic)Na⁺ wikipedia.org
Fe(CO)₅Sodium Hydroxide (NaOH)[HFe(CO)₄]⁻ (anionic)Na⁺ wikipedia.org
Fe(CO)₅Nitrosyl tetrafluoroborate ([NO][BF₄])[Fe(CO)₄(NO)]⁺ (cationic)[BF₄]⁻ dalalinstitute.comnih.gov
Iron carbonyl diene complexTriphenylmethyl tetrafluoroborate[Fe(CO)₃(dienyl)]⁺ (cationic)[BF₄]⁻ rsc.org

Formation of Mixed-Ligand Iron-Carbon Monoxide Complexes

Starting from binary iron carbonyls, a vast number of mixed-ligand complexes can be synthesized by substituting CO with other types of ligands. These reactions are crucial for tuning the electronic and steric properties of the metal center for applications in catalysis and organic synthesis.

For instance, the reaction of Fe(CO)₅ with halogens like iodine results in the displacement of one CO molecule and the oxidative addition of the halogen to form iron tetracarbonyl diiodide (Fe(CO)₄I₂). wikipedia.orgsciencemadness.org The reaction of two alkyne molecules with Fe(CO)₅ can lead to a [2+2+1] cycloaddition, forming tricarbonyl(η⁴-cyclopentadienone)iron complexes. wiley-vch.de Similarly, 1,3-dienes react with iron carbonyls, typically Fe(CO)₅ or Fe₂(CO)₉, to displace two CO ligands and form stable tricarbonyl(η⁴-diene)iron complexes. wiley-vch.de

Molecular Structure and Chemical Bonding in Iron Carbon Monoxide Compounds

Principles of Metal-Carbonyl Bonding Theory

The bonding in metal carbonyls is distinct from classical coordination compounds due to the unique properties of the carbon monoxide (CO) ligand. dalalinstitute.com CO can act as both an electron donor and an electron acceptor, leading to a robust metal-ligand interaction. unacademy.comdalalinstitute.com

The bond between a metal atom and a carbon monoxide ligand in compounds like iron carbonyls has both sigma (σ) and pi (π) characteristics. doubtnut.combyjus.com This dual nature is described as synergic bonding, a model where the individual components of the bond reinforce each other. doubtnut.comallen.inyoutube.com

The bonding mechanism involves two main steps:

Sigma (σ) Donation : A sigma bond is formed when the carbon atom of the CO ligand donates a lone pair of electrons from its highest occupied molecular orbital (HOMO) into a vacant d-orbital of the iron atom. doubtnut.comallen.inwikipedia.orgquora.com This is a standard dative covalent bond where the ligand acts as a Lewis base. ualberta.ca

Pi (π) Back-Donation : Concurrently, the iron atom donates electron density from its filled d-orbitals back to the empty π* (pi-antibonding) molecular orbitals of the CO ligand. doubtnut.comallen.inwikipedia.orgquora.com This process is known as π-backbonding or π-back-donation. dalalinstitute.com

This mutual exchange of electrons strengthens the metal-carbon bond. wikipedia.orgstackexchange.com The σ-donation from CO to the metal increases the electron density on the iron, which in turn enhances the π-back-donation from the metal to the CO ligand. allen.in Conversely, the back-donation relieves negative charge from the metal center and strengthens the initial sigma bond. libretexts.org This interplay, known as the synergic effect, results in a more stable and stronger metal-ligand bond than either a simple sigma or pi bond alone. unacademy.comdoubtnut.comquora.com A consequence of π-back-donation is the weakening of the carbon-oxygen triple bond within the ligand, as electron density is populated into an antibonding orbital. wikipedia.orgstackexchange.com

The 18-electron rule is a fundamental principle used to rationalize and predict the stability of organometallic compounds, including iron carbonyls. wikipedia.orgopenochem.orgnumberanalytics.com It is analogous to the octet rule for main-group elements. openochem.orglibretexts.org The rule posits that thermodynamically stable transition metal complexes are often formed when the central metal atom has 18 valence electrons in its shell, comprising the metal's d-electrons plus the electrons donated by the ligands. libretexts.orgiitd.ac.in This configuration corresponds to achieving the stable electron count of the next noble gas. wikipedia.orgnumberanalytics.com Complexes that satisfy the rule are considered "saturated" and tend to exhibit high stability. openochem.orglibretexts.org

Two common methods, or formalisms, are used for electron counting: the Neutral Ligand Model and the Ionic Model. libretexts.orgwikipedia.orgilpi.com Both methods yield the same final electron count. ilpi.com

Neutral Ligand Model (Covalent Model) : This approach treats all ligands as neutral species. The metal atom is considered to be in a zero-oxidation state, contributing the same number of valence electrons as its group number in the periodic table. ilpi.com

For metal carbonyls, a terminal CO ligand is always considered a neutral, two-electron donor in both models. numberanalytics.comchemistryabc.com A bridging CO ligand, however, contributes one electron to each metal atom it bridges. chemistryabc.com

Interactive Table: Electron Counting in Iron Carbonyls

CompoundMetalLigand Contribution (Neutral Model)Total Valence ElectronsObeys 18-e Rule?
Iron Pentacarbonyl, Fe(CO)₅ Fe (Group 8) = 8 e⁻5 x Terminal CO = 5 x 2 = 10 e⁻8 + 10 = 18 e⁻Yes
Diiron Nonacarbonyl, Fe₂(CO)₉ 2 x Fe = 2 x 8 = 16 e⁻6 x Terminal CO = 12 e⁻3 x Bridging CO = 6 e⁻1 x Fe-Fe bond = 2 e⁻(16 + 12 + 6 + 2) / 2 = 18 e⁻ per FeYes
Triiron Dodecacarbonyl, Fe₃(CO)₁₂ 3 x Fe = 3 x 8 = 24 e⁻10 x Terminal CO = 20 e⁻2 x Bridging CO = 4 e⁻3 x Fe-Fe bonds = 6 e⁻(24 + 20 + 4 + 6) / 3 = 18 e⁻ per FeYes

Note: For polynuclear clusters, the total electron count is divided by the number of metal atoms to check compliance with the 18-electron rule for each metal center. iitd.ac.in

Geometrical Isomerism and Stereochemistry in Iron Carbonyls

The spatial arrangement of atoms, or molecular geometry, in iron carbonyls is critical to their properties and reactivity. vaia.com These structures can be predicted using principles like the 18-electron rule and Valence Shell Electron Pair Repulsion (VSEPR) theory. vaia.com

Mononuclear carbonyls contain a single metal center. wikipedia.org The most common mononuclear iron carbonyl is iron pentacarbonyl, Fe(CO)₅. wikipedia.org Its structure is a trigonal bipyramid, which minimizes electron-pair repulsions for a five-coordinate complex. vaia.comwikipedia.orgwebelements.co.uk In this arrangement, the central iron atom is surrounded by five CO ligands, with three occupying equatorial positions in a plane and two in axial positions above and below the plane. wikipedia.orgstackexchange.com

Fe(CO)₅ is a dynamic molecule in solution and exhibits a low-energy interchange between the axial and equatorial CO groups through a process called the Berry pseudorotation. stackexchange.com This rapid exchange makes all five CO ligands appear equivalent on the timescale of NMR spectroscopy. stackexchange.com

Data Table: Properties of Iron Pentacarbonyl, Fe(CO)₅

PropertyValue
Formula Fe(CO)₅
Molar Mass 195.90 g/mol wikipedia.org
Appearance Straw-colored liquid wikipedia.org
Geometry Trigonal Bipyramidal vaia.comwikipedia.orgwebelements.co.uk
Point Group D₃h wikipedia.org
Electron Count 18 vaia.comwikipedia.org
Bonding Homoleptic (only CO ligands) wikipedia.org

Polynuclear carbonyls contain more than one metal atom, forming metal clusters with metal-metal bonds. dalalinstitute.comcbpbu.ac.in Iron forms several stable polynuclear carbonyls, including diiron nonacarbonyl, Fe₂(CO)₉, and triiron dodecacarbonyl, Fe₃(CO)₁₂. chemeurope.comnih.gov

Diiron Nonacarbonyl, Fe₂(CO)₉ : This compound consists of two Fe(CO)₃ units linked together. wikipedia.org Its structure features three CO ligands that bridge the two iron atoms and six terminal CO ligands (three on each iron atom). wikipedia.orgyoutube.com The geometry around each iron atom is considered octahedral. wikipedia.org Although early models suggested a direct Fe-Fe bond to satisfy the 18-electron rule, theoretical analyses indicate its absence, proposing a more complex bonding model. wikipedia.org

Triiron Dodecacarbonyl, Fe₃(CO)₁₂ : This cluster has a triangular arrangement of three iron atoms. wikipedia.orgchemeurope.com The structure of Fe₃(CO)₁₂ in the solid state has C₂ᵥ symmetry. wikipedia.org It contains ten terminal CO ligands and two bridging CO ligands that span one of the Fe-Fe edges. wikipedia.orgchemeurope.com

Carbonyl ligands can bond to metal atoms in two primary ways within polynuclear clusters:

Terminal Ligands : A terminal CO ligand is bound to a single metal atom (M-CO). differencebetween.comlibretexts.org

Bridging Ligands : A bridging CO ligand is simultaneously bonded to two (μ₂) or more metal atoms (e.g., μ₃). wikipedia.orgdifferencebetween.comlibretexts.org In Fe₂(CO)₉, the three bridging ligands are of the μ₂ type, linking the two iron centers. wikipedia.org In Fe₃(CO)₁₂, two CO ligands are μ₂-bridging. wikipedia.org

The distinction between terminal and bridging carbonyls is crucial as it affects the structure and reactivity of the cluster. differencebetween.com These different bonding modes can be readily distinguished using infrared (IR) spectroscopy. The C-O stretching frequency (ν(CO)) is sensitive to the bonding mode. wikipedia.orglibretexts.org

Interactive Table: IR Frequencies for CO Ligand Types

Ligand TypeDescriptionTypical ν(CO) Stretching Frequency (cm⁻¹)
Terminal CO Bonded to a single metal atom (M-CO)2125 - 1850 jetir.org
Bridging CO (μ₂) Bridges two metal atoms (M-(CO)-M)1850 - 1720 differencebetween.comlibretexts.org
Bridging CO (μ₃) Bridges three metal atoms< 1700 wikipedia.org

The lower frequency for bridging carbonyls reflects the weaker C-O bond, a result of the carbon atom sharing its electron density with multiple metal centers and increased M→CO π-backbonding. wikipedia.org

Binuclear and Polynuclear Iron Carbonyl Cluster Architectures

Iron-Iron Metal Bonding in Clusters

In diiron nonacarbonyl (Fe₂(CO)₉) , the structure consists of two Fe(CO)₃ units linked by three bridging carbonyl ligands. wikipedia.orgchemeurope.com The presence and nature of a direct Fe-Fe bond have been a topic of debate. While the 18-electron rule would suggest an Fe-Fe bond is necessary to achieve a stable electronic configuration for each iron atom, theoretical analyses have presented a more complex picture. nih.govstackexchange.com Some studies propose the absence of a direct Fe-Fe bond, suggesting that the bridging carbonyls are solely responsible for holding the two iron centers together. aip.orgnasa.gov This model involves a three-center-two-electron "banana bond" for one of the bridging carbonyls. wikipedia.org However, other analyses, such as Electron Density Orbital Partitioning (EDOP), suggest the existence of a weak, direct Fe-Fe bonding interaction. nih.gov The experimentally determined Fe-Fe distance in Fe₂(CO)₉ is approximately 2.53 Å. stackexchange.com

Triiron dodecacarbonyl (Fe₃(CO)₁₂) features a triangular arrangement of three iron atoms. wikipedia.orgmultiscreensite.com Its structure, which was challenging to elucidate due to crystalline disorder, has C₂ᵥ symmetry. wikipedia.orgjetir.org It comprises an isosceles triangle of iron atoms, where one Fe(CO)₄ group is linked to an Fe₂(CO)₈ unit. researchgate.net This Fe₂(CO)₈ fragment contains two bridging carbonyl ligands and an iron-iron bond. researchgate.net Unlike Fe₂(CO)₉, the Fe-Fe bonds in Fe₃(CO)₁₂ are more clearly defined. The structure features ten terminal CO ligands and two that bridge one of the Fe-Fe edges. wikipedia.org Density functional theory (DFT) calculations have explored the bond lengths in various isomers of Fe₃(CO)₁₂ and its unsaturated derivatives, indicating a range of Fe-Fe distances corresponding to different bond orders (single, double, or even triple bonds in highly unsaturated species). nih.gov For the stable C₂ᵥ isomer of Fe₃(CO)₁₂, the Fe-Fe bond lengths vary, with one distinct bond length for the bridged edge and two equivalent lengths for the unbridged edges. researchgate.netnih.gov

The stability and structure of higher nuclearity iron carbonyl clusters, including those with interstitial carbide atoms like [Fe₆C(CO)₁₆]²⁻, also rely heavily on the framework of Fe-Fe bonds, which can be weakened by oxidation, leading to cluster degradation. wikipedia.orgnih.gov

Selected Iron-Iron Bond Distances in Carbonyl Clusters

CompoundFe-Fe Bond Distance (Å)Method
Diiron nonacarbonyl (Fe₂(CO)₉)~2.53X-ray Crystallography stackexchange.com
Triiron dodecacarbonyl (Fe₃(CO)₁₂)~2.523(1)X-ray Crystallography researchgate.net
Fe₃(CO)₁₁ (calculated)2.460 (double), 2.623 (single)DFT (B3LYP) nih.gov
Fe₃(CO)₁₀ (calculated)~2.47DFT (B3LYP/BP86) nih.gov

Electronic Structure Characterization of Iron-Carbon Monoxide Bonds

The electronic structure of the bond between iron and carbon monoxide is characterized by a combination of σ-donation from the CO ligand to the iron and π-backbonding from the iron d-orbitals to the CO π* antibonding orbitals. This synergistic interaction is investigated using various spectroscopic and computational techniques. nih.gov

Infrared (IR) Spectroscopy is a primary tool for characterizing metal-carbonyl bonds. The stretching frequency of the C-O bond (ν(CO)) is highly sensitive to the electronic environment. Stronger π-backbonding from the iron to the CO ligand populates the π* antibonding orbital of CO, weakening the C-O bond and lowering its stretching frequency. jetir.org In iron pentacarbonyl (Fe(CO)₅), two distinct ν(CO) bands are observed, corresponding to the axial and equatorial ligands. wikipedia.org In cluster compounds, terminal carbonyl ligands typically show absorption in the 1850–2125 cm⁻¹ range, while bridging carbonyls absorb at lower frequencies (1700–1850 cm⁻¹). jetir.org

Mössbauer Spectroscopy provides detailed information about the electronic environment of the iron nucleus, including its oxidation state and the symmetry of the ligand field. For instance, early Mössbauer studies on Fe₃(CO)₁₂ were crucial in confirming its C₂ᵥ structure by revealing two distinct quadrupole doublets, indicating two different electronic environments for the iron atoms. wikipedia.orgmultiscreensite.com

Photoelectron Spectroscopy (PES) , including X-ray Photoelectron Spectroscopy (XPS), directly probes the core and valence electron energy levels. XPS can be used to determine the binding energies of the Fe 2p electrons, which are sensitive to the oxidation state of the iron atom. researchgate.netutb.cz Studies on iron carbonyl cluster cations, generated via techniques like imaging photoelectron photoion coincidence (iPEPICO), have allowed for the determination of precise dissociative photoionization thresholds for the sequential loss of CO ligands from Fe(CO)₅⁺. nih.gov This provides fundamental data on the energetics of the Fe-CO bond. nih.gov

Computational Chemistry , particularly Density Functional Theory (DFT), has become an indispensable tool. DFT calculations are used to predict molecular geometries, vibrational frequencies, and electronic properties of iron carbonyls. researchgate.netacs.org These theoretical studies complement experimental data and provide deeper insights into bonding. For example, calculations have been used to analyze the controversial Fe-Fe bond in Fe₂(CO)₉, explore the potential energy surfaces of ligand exchange in Fe(CO)₅, and predict the structures and Fe-Fe bond orders in unsaturated iron carbonyl clusters. aip.orgnih.govwhiterose.ac.uk Recent studies combining DFT with X-ray absorption spectroscopy on diiron complexes have shown that redox changes can occur at the bridging carbonyl ligands rather than the metal centers, highlighting the delocalized nature of the electronic structure. nih.gov

Spectroscopic Data for Iron Carbonyl Compounds

CompoundTechniqueKey Finding / Value
Fe(CO)₅IR Spectroscopy (gas phase)ν(CO) bands at 2034 and 2014 cm⁻¹ wikipedia.org
Fe(CO)₅⁺ → Fe(CO)₄⁺ + COiPEPICO0 K Dissociation Threshold: 9.015 ± 0.024 eV nih.gov
Fe₃(CO)₁₂Mössbauer SpectroscopyTwo quadrupole doublets, confirming C₂ᵥ structure wikipedia.org
[Fe₆(μ₆-C)(CO)₁₈]XPSFe 2p₃/₂ binding energy: 707.4 eV nih.gov
(Et₄N)₂[Fe₆(μ₆-C)(CO)₁₄]XPSFe 2p₃/₂ binding energy: 705.5 eV nih.gov

Spectroscopic Characterization Techniques for Iron Carbon Monoxide Complexes

Infrared (IR) Spectroscopy for Carbonyl Stretching Frequencies

Infrared (IR) spectroscopy is a fundamental tool for characterizing iron carbonyl complexes, primarily by analyzing the stretching frequencies (ν(CO)) of the carbon monoxide ligands. iitd.ac.in The position of the ν(CO) band in the IR spectrum is highly sensitive to the electronic environment of the metal center and the bonding mode of the CO ligand. umb.edu The bonding of CO to a transition metal involves two main components: a σ-donation from the carbon lone pair to a vacant metal d-orbital and a π-backdonation from a filled metal d-orbital into the empty π* antibonding orbital of the CO molecule. ilpi.com As π-backdonation from the iron center increases, the C-O bond order decreases, resulting in a lower stretching frequency. ilpi.comyoutube.com

This effect allows for clear distinctions between different types of carbonyl ligands:

Terminal CO: Ligands bonded to a single iron atom typically show ν(CO) bands in the range of 1850–2125 cm⁻¹. ilpi.com

Bridging CO (μ₂): Carbonyls that bridge two iron centers exhibit lower stretching frequencies, generally between 1750–1850 cm⁻¹. ilpi.com

Triply Bridging CO (μ₃): In clusters where a CO ligand bridges three iron atoms, the frequencies are even lower, appearing in the 1600–1675 cm⁻¹ region. ilpi.com

The charge on the complex also significantly influences the ν(CO) frequencies. An increase in negative charge on the complex leads to greater electron density on the iron center, which enhances π-backdonation and lowers the ν(CO) values. youtube.com Conversely, a positive charge reduces backdonation, leading to higher ν(CO) frequencies. youtube.com For example, in the isoelectronic series of tetracarbonylferrates, the stretching frequency decreases dramatically as the negative charge increases. youtube.com

Interactive Table:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and dynamics of iron carbonyl complexes in solution.

¹³C NMR Spectroscopy: The chemical shifts of ¹³C-labeled carbonyl ligands are sensitive to the electronic environment. Coordinated carbonyl ligands typically appear in the range of 180 to 250 ppm. ilpi.com Studies have shown a correlation between ¹³C NMR chemical shifts and carbonyl stretching frequencies. purdue.edu For many iron carbonyl complexes, changes in the chemical shift reflect the extent of π-backdonation from the iron to the CO ligand. purdue.eduresearchgate.net For instance, in heme model compounds, a linear relationship exists between the δ(¹³C) value and the ν(C-O) frequency, where increased π-backbonding shields the ¹³C nucleus. researchgate.net Variable-temperature ¹³C NMR is also instrumental in studying fluxional processes, such as the exchange between bridging and terminal carbonyl ligands. researchgate.net

⁵⁷Fe Mössbauer Spectroscopy: This technique is specific to iron-containing samples and provides unique insights into the oxidation state, spin state, and coordination environment of the iron atoms. doi.orgwisc.edu The key parameters are the isomer shift (δ) and the quadrupole splitting (Δ). The isomer shift is related to the s-electron density at the iron nucleus and can indicate the oxidation state. rsc.org For iron carbonyls, an increase in anionic charge results in a lower isomer shift value. rsc.org Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus, providing information about the symmetry of the iron environment. rsc.org By comparing the Mössbauer parameters of different iron carbonyl clusters, it is possible to distinguish between different types of iron sites, such as those with only terminal CO ligands versus those with both bridging and terminal ligands. doi.org The technique was crucial in analyzing the structures of Fe(CO)₅, Fe₂(CO)₉, and Fe₃(CO)₁₂, with the data for Fe₃(CO)₁₂ strongly suggesting a linear arrangement of the iron atoms in early studies. osti.gov

Interactive Table:

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of iron carbonyl complexes and to analyze their fragmentation pathways. Traditional electron impact (EI) ionization often leads to extensive fragmentation, typically characterized by the sequential loss of CO ligands. researchgate.netacs.org This pattern can provide structural clues about the parent molecule. For example, the fragmentation of Fe(CO)₅ shows sequential loss of the five CO units. researchgate.net

Modern "soft" ionization techniques, such as electrospray ionization (ESI-MS), are particularly valuable as they minimize fragmentation and allow for the observation of the intact parent ion, even for fragile or ionic species. uvic.cauvic.ca This is crucial for identifying compounds in solution without causing decomposition. uvic.ca The fragmentation of cluster cations like Fe₂(CO)₉⁺ can show not only the loss of CO ligands but also the cleavage of the Fe-Fe bond, leading to fragments like Fe(CO)₅⁺. researchgate.net

X-ray Diffraction and Neutron Scattering for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of crystalline iron carbonyl complexes. It provides accurate data on bond lengths (Fe-Fe, Fe-C, C-O) and bond angles, revealing the exact geometry of the molecule. nih.govresearchgate.net For example, X-ray diffraction studies of Fe₃(CO)₁₂ have been central to understanding its complex structure, which contains both bridging and terminal carbonyl ligands. nih.gov Similarly, the structure of Fe₂(CO)₉ was determined to have three bridging CO ligands and an Fe-Fe bond. researchgate.net

Neutron scattering offers complementary information. Because neutrons scatter off atomic nuclei, they are particularly effective at locating light atoms, such as carbon and oxygen, in the presence of a heavy atom like iron. scienceopen.com Recent neutron powder diffraction studies on iron pentacarbonyl (Fe(CO)₅) have confirmed that in the solid state, the axial Fe-C bonds are longer and the axial C-O bonds are shorter than their equatorial counterparts. scienceopen.com These studies also revealed a previously unknown low-temperature phase transition. scienceopen.com

Interactive Table:

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. illinois.edu For iron-carbon monoxide complexes, the spectra are typically characterized by intense charge-transfer (CT) bands rather than weak d-d transitions. libretexts.org The most common type is the metal-to-ligand charge transfer (MLCT) band, which involves the excitation of an electron from a filled d-orbital on the iron atom to an empty π* orbital of a carbon monoxide ligand. libretexts.orgresearchgate.net These transitions are selection-rule allowed and thus have high molar absorptivity (ε). libretexts.org

The energy of these MLCT bands provides information about the electronic structure of the complex. Factors that increase the electron density on the iron center (such as other electron-donating ligands or a net negative charge) will raise the energy of the metal d-orbitals, leading to a lower energy (longer wavelength) MLCT transition. High-energy-resolution techniques, like HERFD-XANES, can resolve multiple pre-edge features that are not visible in conventional spectra, providing a more detailed picture of the unoccupied molecular orbitals. rsc.org Photodissociation experiments, where the complex is irradiated with UV light, often lead to the loss of a CO ligand, a process initiated by excitation into these electronic states. researchgate.net

Reaction Mechanisms and Reactivity of Organoiron Carbonyls

Migratory Insertion Reactions Involving Carbon Monoxide Ligands

Migratory insertion is a critical intramolecular reaction in organometallic chemistry where two ligands that are adjacent (cis) on a metal center combine. openochem.org Specifically for organoiron carbonyls, this involves the transfer of an alkyl or aryl group onto the carbon atom of a neighboring CO ligand. csbsju.eduidc-online.com This process forms a new acyl group (R-C=O) bound to the iron and creates a vacant coordination site, which is then typically filled by an incoming ligand. openochem.org The formal oxidation state of the metal remains unchanged during the reaction. openochem.org

The migratory insertion of an alkyl or aryl group into an iron-carbonyl bond is a fundamental transformation. openochem.org The reaction is not an insertion of CO into the iron-alkyl bond, but rather the migration of the alkyl group to the carbonyl carbon. researchgate.net A key requirement for this reaction to occur is that the migrating alkyl/aryl group and the carbonyl ligand must be in a cis position relative to each other in the metal's coordination sphere. openochem.orglibretexts.org The reaction is known to proceed with retention of configuration at the migrating alkyl carbon, which supports a concerted, intramolecular mechanism. libretexts.org

Research on complexes such as (C₅H₅)Fe(CO)₂CH₃ has shown that the reaction can be induced by the addition of various ligands, which coordinate to the vacant site created after the migration, yielding the acyl product (C₅H₅)Fe(CO)(L)(COCH₃). researchgate.net

Migratory insertion is a pivotal step in many catalytic carbonylation reactions, which are processes that introduce carbon monoxide into organic molecules. wikipedia.org This reaction is the primary method for forming metal-acyl complexes, which are key intermediates in the synthesis of aldehydes, ketones, and carboxylic acid derivatives. openochem.orgnih.gov For instance, in hydroformylation, a process that converts alkenes into aldehydes, the migratory insertion of CO into a metal-alkyl bond is a crucial step in the catalytic cycle. numberanalytics.com Iron carbonyl complexes like Fe(CO)₅ are important precursors and catalysts in such industrial processes, including Reppe chemistry and the Monsanto process for acetic acid synthesis. wikipedia.orgwikipedia.org The efficiency of these catalytic cycles relies heavily on the facility of the migratory insertion step.

Table 2: Factors Influencing Migratory Insertion Reactions

Factor Effect on Reaction Rate Rationale
Lewis Acids Accelerates Lewis acids (e.g., AlCl₃, H⁺) coordinate to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to migration. libretexts.orgumb.edu
Metal Center Electron Density Faster for electron-poor metals CO ligands bound to more electron-deficient metal centers are more electrophilic and undergo insertion more rapidly. libretexts.org
Oxidation Accelerates One-electron oxidation of the metal center often leads to a substantial increase in the rate of CO insertion. libretexts.org
Steric Bulk Accelerates Sterically bulky ligands can promote migratory insertion to alleviate steric strain, as the resulting acyl group occupies only one coordination site. umb.edu

Oxidative Addition and Reductive Elimination Processes at Iron Centers

Oxidative addition and its reverse, reductive elimination, are two of the most fundamental reaction types in organometallic chemistry. wikipedia.org They are key steps in a multitude of catalytic cycles where the iron center's oxidation state and coordination environment are dynamically altered. numberanalytics.comnih.gov

Oxidative Addition is a process where a chemical bond in a substrate molecule (e.g., C-X, H-H) is broken and two new bonds are formed with the metal center. numberanalytics.com This results in an increase in both the formal oxidation state and the coordination number of the iron atom, typically by two units. wikipedia.orgumb.edu For this reaction to occur, the iron complex must have a vacant coordination site and a stable higher oxidation state available. wikipedia.org For example, a reduced iron(0) complex can undergo oxidative addition with an alkyl halide (R-X) to form an iron(II) alkyl halide complex. nih.gov The mechanism can be concerted, follow an Sₙ2-type pathway, or proceed through radical intermediates, depending on the nature of the substrate and the iron complex. wikipedia.orgnih.gov

Reductive Elimination is the microscopic reverse of oxidative addition. wikipedia.org In this step, two ligands (e.g., alkyl and hydride, or two alkyl groups) that are cis to each other on the iron center form a new covalent bond and are eliminated from the complex. wikipedia.orglibretexts.org This process leads to a decrease in the metal's oxidation state and coordination number, typically by two. wikipedia.org Reductive elimination is frequently the final, product-forming step in a catalytic cycle, regenerating the catalyst for the next turnover. numberanalytics.comslideshare.net The reaction is often thermodynamically favorable when forming strong C-C or C-H bonds. umb.edu

The balance between oxidative addition and reductive elimination is central to the function of many iron-catalyzed reactions, such as cross-coupling, where the cycle involves the oxidative addition of a substrate to the iron catalyst, followed by transmetalation and/or insertion, and concluding with reductive elimination to release the final product. nih.govlibretexts.org

Table 3: Comparison of Oxidative Addition and Reductive Elimination at an Iron Center

Feature Oxidative Addition Reductive Elimination
Definition A process that increases the metal's oxidation state and coordination number. wikipedia.org A process that decreases the metal's oxidation state and coordination number. wikipedia.org
Change in Oxidation State Increases (typically by +2). umb.edu Decreases (typically by -2). wikipedia.org
Change in Coordination No. Increases (typically by +2). umb.edu Decreases (typically by -2). slideshare.net
Bond Changes One bond is broken (substrate); two new metal-ligand bonds are formed. numberanalytics.com Two metal-ligand bonds are broken; one new bond is formed between ligands. wikipedia.org
Ligand Geometry N/A (substrate approaches metal) The two eliminating ligands must be in a cis orientation. wikipedia.orgumb.edu
Role in Catalysis Often the initial substrate activation step. nih.gov Often the final product-forming step, regenerating the catalyst. numberanalytics.com

Table of Mentioned Compounds

Compound Name Formula
Iron Pentacarbonyl Fe(CO)₅
Iron Tetracarbonyl Fe(CO)₄
Tetracarbonylferrate (Collman's Reagent) [Fe(CO)₄]²⁻
Iron Tetracarbonyl Diiodide Fe(CO)₄I₂
(Cyclopentadienyl)iron dicarbonyl methyl (C₅H₅)Fe(CO)₂CH₃
(Cyclopentadienyl)iron carbonyl phosphine (B1218219) acyl (C₅H₅)Fe(CO)(L)(COCH₃)
Chromium Hexacarbonyl Cr(CO)₆

Nucleophilic Attack on Coordinated Carbon Monoxide

The carbon atom of a carbon monoxide (CO) ligand coordinated to a metal center, such as iron, becomes significantly more electrophilic compared to free CO. libretexts.orglibretexts.org This increased electrophilicity is a consequence of the metal-ligand bonding, which involves donation of electron density from the CO to the metal and back-donation from the metal to the π* orbitals of CO. wikipedia.org This polarization makes the carbonyl carbon susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com

The general mechanism involves the nucleophile adding to the carbonyl carbon, which leads to the rehybridization of the carbon from sp to sp2 and the formation of a tetrahedral intermediate. ksu.edu.sa In the context of organoiron carbonyls, this reaction results in the formation of an acylmetal complex or a related species.

A classic and well-studied example of nucleophilic attack on a coordinated CO ligand is the Hieber base reaction. wikipedia.org In this reaction, a hydroxide (B78521) ion (OH⁻) attacks a CO ligand in iron pentacarbonyl, Fe(CO)₅. This attack forms a metallacarboxylic acid intermediate. wikipedia.orgwikipedia.org Subsequent reaction with another equivalent of base leads to the elimination of carbon dioxide (CO₂) and the formation of the tetracarbonylferrate dianion, [Fe(CO)₄]²⁻, or its protonated form, the hydridoiron tetracarbonyl anion, [HFe(CO)₄]⁻. wikipedia.orgwikipedia.org

The reaction sequence with sodium hydroxide is as follows:

Fe(CO)₅ + NaOH → Na[Fe(CO)₄(C(O)OH)]

Na[Fe(CO)₄(C(O)OH)] + NaOH → Na[HFe(CO)₄] + NaHCO₃ wikipedia.org

This reactivity is not limited to hydroxide ions. Other nucleophiles, such as organolithium reagents, can also attack the carbonyl carbon of iron carbonyl complexes. This reaction typically leads to the formation of lithium acylferrates, which are valuable intermediates in organic synthesis. For instance, the reaction of an organolithium compound (RLi) with iron pentacarbonyl generates an acylmetal carbonyl anion which can then be used to synthesize aldehydes and ketones. wikipedia.org

Examples of Nucleophilic Attack on Iron Carbonyls
Iron Carbonyl ComplexNucleophileIntermediate/ProductReaction Type
Iron Pentacarbonyl (Fe(CO)₅)Hydroxide (OH⁻)Metallacarboxylic acid, [HFe(CO)₄]⁻Hieber Base Reaction wikipedia.orgwikipedia.org
Iron Pentacarbonyl (Fe(CO)₅)Organolithium (RLi)Lithium Acylferrate ([RCOFe(CO)₄]⁻)Acyl-Anion Formation wikipedia.org
Cationic Iron Carbene ComplexHydride (H⁻)Acyl ComplexReduction nih.gov

Stereoselective Transformations via Chiral Organoiron Carbonyl Complexes

Chiral organoiron carbonyl complexes have emerged as powerful tools in asymmetric synthesis, enabling the stereoselective formation of new chiral centers. nih.govresearchgate.netnih.gov A prominent example is the chiral auxiliary [(η⁵-C₅H₅)Fe(CO)(PPh₃)], developed by Davies, which exerts exceptional stereochemical control over reactions at an attached acyl ligand. researchgate.netroyalsocietypublishing.orgiupac.org This iron complex can be used to synthesize a variety of organic molecules, such as amino acids, β-lactams, and lactones, with high enantiomeric purity. researchgate.netroyalsocietypublishing.org

The stereoselectivity arises from the chiral-at-metal center, which creates a diastereotopic environment that directs the approach of incoming reagents to one face of the reactive ligand. nih.gov For instance, the alkylation of the enolate derived from the acetyl complex [(η⁵-C₅H₅)Fe(CO)(PPh₃)COCH₃] proceeds with a high degree of stereocontrol to yield substituted acyl complexes as single diastereoisomers. researchgate.netiupac.org

These elaborated acyl complexes can then be cleaved from the iron auxiliary to release the desired chiral organic product. Oxidative decomplexation, often using halogens or oxidizing agents in the presence of an alcohol or amine, liberates the chiral carboxylic acid derivative without racemization. iupac.org

The utility of chiral iron acyl complexes is demonstrated in numerous synthetic applications.

β-Lactam Synthesis: The enolate of the (R)-acetyl complex can be treated with an imine to produce β-lactams, which are core structures in many antibiotics, in an essentially optically pure form. researchgate.net

Aldol Reactions: Aldol reactions of chiral iron acyl complexes with aldehydes show high diastereocontrol, with the stereochemical outcome influenced by the metal counterion of the enolate. nist.gov

Michael Additions: The α,β-unsaturated acyl complexes derived from the chiral iron auxiliary undergo stereoselective tandem Michael addition and alkylation reactions, allowing for the creation of two new chiral centers with complete control. iupac.org This has been applied to the asymmetric synthesis of products like (2R,3R)-(-)-N-benzyl-2,3-dimethylheptanamide. iupac.org

Radical Reactions: More recent developments have shown that chiral iron catalysts can enable asymmetric radical reactions. rsc.org For example, chiral iron/bis(oxazoline) or N,N'-dioxide complexes can catalyze asymmetric azidation reactions of alkenes and carbonyl compounds with high enantioselectivity. rsc.org

The predictable and high level of stereocontrol offered by these organoiron complexes makes them valuable reagents in modern synthetic organic chemistry. nih.govnih.gov

Selected Stereoselective Reactions Mediated by Chiral Iron Acyl Complexes
Reaction TypeChiral Auxiliary/CatalystSubstrateProduct TypeStereoselectivity OutcomeReference
Alkylation[(η⁵-C₅H₅)Fe(CO)(PPh₃)]Acetyl Complex EnolatePropanoyl ComplexHigh Diastereoselectivity researchgate.netiupac.org
Aldol Condensation[(η⁵-C₅H₅)Fe(CO)(PPh₃)]Acetyl Complex Enolate + Aldehydeβ-Hydroxy Acyl ComplexHigh Diastereoselectivity nist.gov
β-Lactam Synthesis[(η⁵-C₅H₅)Fe(CO)(PPh₃)]Acyl Complex Enolate + Imineβ-LactamEssentially Optically Pure researchgate.net
Tandem Michael Addition/Alkylation[(η⁵-C₅H₅)Fe(CO)(PPh₃)]E-α,β-Unsaturated Acyl ComplexSubstituted Acyl ComplexComplete control over two new chiral centers iupac.org
Radical CarboazidationChiral N,N′-dioxide/Iron Complexα,β-Unsaturated Carbonyl Compoundα-Azido Carbonyl DerivativeGood to Excellent Enantioselectivity rsc.org

Advanced Applications of Iron Carbonyls in Homogeneous Catalysis

Hydroformylation and Related Carbonylation Reactions

Hydroformylation, or the oxo process, is a cornerstone of industrial chemistry, involving the addition of a formyl group and a hydrogen atom across an alkene's double bond to produce aldehydes. wikipedia.orgnumberanalytics.comnumberanalytics.com While cobalt and rhodium complexes have traditionally dominated this field, iron carbonyls present a viable alternative. numberanalytics.com

The catalytic cycle of hydroformylation using a catalyst like tetracarbonylhydridoiron(0) typically involves several key steps:

Alkene Coordination: The alkene substrate coordinates to the iron center, often displacing a carbonyl ligand. libretexts.org

Migratory Insertion: The coordinated alkene inserts into the iron-hydride bond, forming an alkyl-iron intermediate. This step can proceed via Markovnikov or anti-Markovnikov addition, leading to branched or linear alkyl chains, respectively. libretexts.orgethz.ch

CO Insertion: A carbonyl ligand inserts into the iron-alkyl bond, forming an acyl-iron species. libretexts.org

Oxidative Addition and Reductive Elimination: The reaction with H₂ leads to the final aldehyde product and regenerates the active iron-hydride catalyst. libretexts.org

The regioselectivity of the reaction, favoring linear or branched aldehydes, is a critical aspect. High carbon monoxide pressure can favor the formation of the linear aldehyde by intercepting the linear alkyl-iron intermediate before it can isomerize to the more thermodynamically stable branched form. ethz.ch

Beyond hydroformylation, iron carbonyls catalyze other carbonylation reactions. For instance, alkoxy bases can react with pentacarbonyliron(0) to create reactive intermediates that engage with alkynes to yield 1,2-cyclobutenediones after oxidation. acs.org

Table 1: Key Steps in Iron-Catalyzed Hydroformylation

Step Description Intermediate Species
Catalyst Formation Pre-catalyst is converted to the active catalyst. HFe(CO)₄
Alkene Coordination The alkene substrate binds to the iron center. (Alkene)Fe(CO)₃H
Migratory Insertion Alkene inserts into the Fe-H bond. (Alkyl)Fe(CO)₃
CO Insertion A CO ligand inserts into the Fe-Alkyl bond. (Acyl)Fe(CO)₃
Product Formation Oxidative addition of H₂ followed by reductive elimination. Aldehyde + HFe(CO)₄

Hydrogenation and Transfer Hydrogenation Catalysis

Iron carbonyl-based catalysts are effective in the hydrogenation of various functional groups. wikipedia.org The mechanism often involves metal-ligand bifunctional catalysis, where both the iron center and a ligand participate in the hydrogen transfer process. rsc.org For the hydrogenation of carbonyl compounds, a proposed mechanism involves the concerted transfer of a hydride from the iron and a proton from a ligand to the carbonyl carbon and oxygen, respectively. rsc.orgrsc.org

In transfer hydrogenation, a safe and convenient alternative to using molecular hydrogen, organic molecules like isopropanol (B130326) serve as the hydrogen source. acs.orgrsc.org (Cyclopentadienone)iron carbonyl complexes are particularly active in these reactions. acs.orgnih.gov The catalytic cycle for transfer hydrogenation is thought to proceed through an "outer-sphere" mechanism, where the hydrogen is transferred from the catalyst to the substrate without direct coordination of the substrate to the metal center. rsc.org The efficiency of these catalysts can be tuned by modifying the electronic properties of the cyclopentadienone ligand. acs.orgnih.gov

Table 2: Comparison of Hydrogenation and Transfer Hydrogenation

Feature Hydrogenation Transfer Hydrogenation
Hydrogen Source Molecular Hydrogen (H₂) Organic Molecules (e.g., Isopropanol)
Catalyst Example [2,5-(SiMe₃)₂-3,4-(CH₂)₄(η⁵-C₄COH)]Fe(CO)₂H rsc.org (Tetraarylcyclopentadienone)iron tricarbonyl acs.org
Typical Mechanism Dihydrogen activation and hydrogen transfer rsc.orgrsc.org Outer-sphere hydrogen transfer rsc.org
Advantages High atom economy Avoids handling of gaseous H₂

Hydrosilylation of Carbonyl Compounds

The hydrosilylation of carbonyl compounds to produce alcohols is another area where iron carbonyl catalysts have shown significant promise as a more sustainable option compared to precious metal catalysts. acs.orgacs.org This reaction involves the addition of a silicon-hydride bond across a carbon-oxygen double bond.

A notable example involves the use of iron bis(hexamethyldisilazide) (Fe(HMDS)₂) as a catalyst for the reduction of various ketones and aldehydes with diphenylsilane (B1312307) at room temperature. acs.org This system operates at low catalyst loadings. Another effective class of catalysts are iron complexes bearing bis(imino)pyridine (PDI) ligands, which also facilitate the reaction under mild conditions. acs.org The mechanism of iron-catalyzed hydrosilylation is still an area of active research, but it is a rapidly developing field with the potential to provide efficient and environmentally friendly reduction methods. acs.org

Cross-Coupling Reactions Catalyzed by Iron-Carbon Monoxide Species

Iron-catalyzed cross-coupling reactions have become a significant area of research for forming carbon-carbon bonds, offering a cost-effective and less toxic alternative to traditional palladium-catalyzed methods. nih.govrochester.eduwikipedia.org These reactions join two different organic fragments, typically with one partner being an organometallic reagent (like a Grignard reagent) and the other an organic halide. wikipedia.org

The mechanisms of iron-catalyzed cross-coupling are complex and can vary significantly depending on the reaction conditions, ligands, and substrates. nih.gov Unlike the well-established catalytic cycles in palladium chemistry, a single, universally accepted mechanism for iron-catalyzed cross-coupling does not exist. nih.gov Some studies suggest the involvement of low-valent iron species, while others point to the role of well-defined iron(II) complexes as active catalysts. nih.gov The nature of the solvent and additives can also dramatically influence the structure of the catalytically active iron species. nih.gov

An easily synthesized and relatively air-stable dimeric iron complex, {FeCl[O₂N]BuMenPr}₂, has been shown to be an efficient catalyst for the cross-coupling of aryl Grignard reagents with alkyl halides. mun.ca

Isomerization Reactions of Unsaturated Substrates

Iron carbonyls have a long history of being used to catalyze the isomerization of alkenes. nih.gov For example, pentacarbonyliron(0) and triiron dodecacarbonyl have been used to isomerize the double bonds in fatty acids and simple alkenes. nih.gov Mechanistic studies suggest that these reactions can proceed through an Fe(η³-allyl)(H) intermediate. nih.gov

More recent developments have utilized iron(II) β-diketiminate pre-catalysts in the presence of a hydride source like pinacol (B44631) borane (B79455) to achieve double bond isomerization. nih.gov This methodology has been successfully applied to the transformation of safrole into piperonal, a valuable fragrance and flavor molecule, demonstrating the practical utility of this catalytic system. nih.gov The isomerization of β,γ-unsaturated ketones to their α,β-isomers can also be catalyzed by acids. acs.org

C-H Activation Processes Mediated by Iron Carbonyl Catalysts

The direct functionalization of C-H bonds is a highly desirable strategy in organic synthesis due to its atom economy. mdpi.com Iron-catalyzed C-H activation has emerged as a rapidly growing field, offering a more sustainable approach compared to reactions relying on precious metals. researchgate.netnih.govacs.org

Stoichiometric C-H activation by iron carbonyls has been known for decades. researchgate.net More recently, catalytic applications have been developed. For instance, an iron-catalyzed annulation of N-H imines and internal alkynes to produce cis-3,4-dihydroisoquinolines represents a significant advance in iron-carbonyl-catalyzed C-H activation of arenes. researchgate.net The mechanisms of these reactions are diverse and depend on the catalyst system and substrates. They can involve various pathways, including those that proceed through an oxidative addition to a low-valent iron(0) intermediate. nih.gov

Table 3: Mechanistic Pathways in Iron-Catalyzed C-H Activation

Pathway Description Key Intermediate
Oxidative Annulation Involves oxidation of an iron(II) intermediate. nih.gov Iron(III) complex nih.gov
Redox-Neutral Annulation Proceeds through an iron(II) pathway. nih.gov 7-membered metallacycle nih.gov
Low-Valent Pathway Involves oxidative addition to an iron(0) species. nih.gov Iron hydride nih.gov

Reductive Amination Reactions

Reductive amination is a fundamental method for synthesizing amines from carbonyl compounds and amines. unisi.it Iron carbonyl complexes have been successfully employed as catalysts in this transformation, often utilizing transfer hydrogenation conditions. unisi.it For instance, triiron dodecacarbonyl can catalyze the reductive amination of aldehydes and ketones using a mixture of isopropyl alcohol and water as the hydrogen source. unisi.it The reaction proceeds through the in situ formation of a hydridocarboferrate species, which then reduces the imine or iminium ion intermediate. unisi.it

Knölker-type iron complexes, which are iron analogues of the well-known Shvo catalyst, are also effective for reductive amination under hydrogen pressure. acs.org Density functional theory (DFT) studies on these systems have provided insights into the catalytic cycle, suggesting that the activation of molecular hydrogen can be an energetically demanding step. acs.org A cyclopentadienyl (B1206354) iron(II) tricarbonyl complex has been shown to catalyze the chemoselective reductive alkylation of various amines with aldehydes at room temperature, tolerating a range of functional groups. organic-chemistry.org

Computational and Theoretical Investigations of Iron Carbon Monoxide Systems

Density Functional Theory (DFT) Studies on Iron-Carbon Monoxide Bonding

Binding Energies and Energetic Contributions

DFT calculations have been instrumental in determining the binding energies and understanding the energetic contributions within iron-carbon monoxide systems. The bond between iron and carbon monoxide is a classic example of synergic bonding, involving σ-donation from the CO to the metal and π-back-donation from the metal to the CO. DFT methods have been employed to dissect these contributions and calculate key energetic parameters such as bond dissociation energies (BDEs).

Studies on iron pentacarbonyl, Fe(CO)₅, and its fragments, Fe(CO)n (n=1–4), have shown that DFT can provide reliable geometries and vibrational frequencies. acs.org However, the accuracy of calculated BDEs can depend on whether the dissociation process involves a change in the spin state of the iron atom. acs.org When the spin state remains the same, gradient-corrected DFT functionals can predict BDEs that are in good agreement with experimental values. acs.org Conversely, when a change in the atomic state of the metal occurs, DFT methods may overestimate the BDE. acs.org

The nature of the iron surface also significantly influences CO adsorption energies. DFT studies on various iron surfaces, such as Fe(100), Fe(110), and Fe(111), have revealed that CO adsorption configurations and energies are coverage-dependent. acs.org At very low coverage, dissociative adsorption is favored, while at very high coverage, only molecular adsorption is possible. acs.org

Table 1: Calculated CO Dissociation Energies on Iron Surfaces

This interactive table provides data on the kinetic barriers for direct CO dissociation on different iron-related surfaces as determined by DFT calculations.

Surface Initial State of CO* Kinetic Barrier (eV) Reference
o-Fe₇C₃(001)₀.₈₅ Adsorbed at 4 Fe atom sites 0.91 mdpi.com
o-Fe₇C₃(001)₀.₂₀ Side-on at Fe and surface C atom 1.85 mdpi.com
o-Fe₇C₃(001)₀.₀₉ Side-on at Fe and surface C atom 1.74 mdpi.com
Fe₅₅ cluster Vertex between facets 0.77 researchgate.net

Electronic Structure and Molecular Orbital Analysis

The electronic structure and molecular orbitals (MOs) of iron-carbon monoxide complexes are central to understanding their reactivity. DFT calculations provide detailed insights into the composition and energy levels of these orbitals.

For iron pentacarbonyl (Fe(CO)₅), which has a trigonal bipyramidal structure in its ground state, DFT studies have elucidated its MO diagram. The highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) are primarily composed of iron d-orbitals interacting with the σ and π* orbitals of the carbonyl ligands. ibm.com The interaction between the iron d-orbitals and the CO orbitals is sensitive to the molecular geometry. ibm.com

Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) analyses, often used in conjunction with DFT, offer a more localized picture of bonding. For instance, in certain iron carbonyl complexes, the π-donor interaction involves the lone pair of the terminal carbon atom, while the π-acceptor (back-donation) interaction originates from an iron lone pair interacting with the π* orbital of the CO ligand. rsc.org This back-donation is a crucial aspect of the Fe-CO bond, leading to a weakening of the C-O bond, which can be observed experimentally as a lowering of the C-O stretching frequency in infrared spectroscopy.

Ab Initio Methods in Iron Carbonyl Research

While DFT is a workhorse in computational chemistry, ab initio methods, which are based on first principles without empirical parameterization, offer a systematically improvable approach to the electronic structure problem. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, have been applied to iron carbonyls to provide benchmark-quality results and to validate the findings of DFT studies.

Ab initio calculations have been performed for Fe(CO)n (n=1-5) using basis sets of double-zeta quality or better and incorporating electron correlation through methods like the modified coupled-pair functional (MCPF). ibm.com These studies have yielded geometries and force constants that are in reasonable agreement with experimental data. ibm.com

One of the significant contributions of ab initio studies has been the calculation of sequential bond dissociation energies for Fe(CO)₅. These calculations have to carefully consider the spin states of the fragments. For example, the first CO dissociation from the singlet ground state of Fe(CO)₅ leads to the lowest singlet state of Fe(CO)₄, while the dissociation of the second CO involves the triplet ground states of both Fe(CO)₄ and Fe(CO)₃. ibm.com Ab initio calculations have also been crucial in determining the energy difference between the ground triplet state and the singlet excited state of Fe(CO)₄, a key parameter in understanding its reactivity. nih.gov

Table 2: Estimated Sequential Bond Dissociation Energies of Fe(CO)₅ from Ab Initio Calculations

This interactive table presents the estimated bond dissociation energies for the sequential loss of carbon monoxide from iron pentacarbonyl, as determined by ab initio methods. Note the consideration of different electronic states for the fragments.

Dissociation Step Products Estimated Bond Dissociation Energy (kcal/mol) Reference
Fe(CO)₅ → Fe(CO)₄ + CO ¹Fe(CO)₄ + CO 39 ibm.com
Fe(CO)₄ → Fe(CO)₃ + CO ³Fe(CO)₃ + CO (from ³Fe(CO)₄) 31 ibm.com
Fe(CO)₃ → Fe(CO)₂ + CO - 25 ibm.com
Fe(CO)₂ → Fe(CO) + CO - 22 ibm.com
Fe(CO) → Fe + CO - >5 ibm.com

Modeling Reaction Pathways and Transition States

Understanding the mechanisms of reactions involving iron-carbon monoxide species is crucial for applications in catalysis and synthesis. Computational modeling allows for the exploration of complex potential energy surfaces, the identification of intermediates, and the characterization of transition states, which are the fleeting, high-energy structures that connect reactants and products.

The dissociation of CO on iron surfaces is a fundamental step in processes like the Fischer-Tropsch synthesis. DFT calculations have been used to model the reaction pathways for CO dissociation on various iron and iron carbide surfaces. mdpi.comresearchgate.net These studies identify the most favorable reaction coordinates and calculate the activation energy barriers for the C-O bond cleavage. For example, on an Fe₅₅ cluster, the lowest calculated CO dissociation barrier was found to be 0.77 eV, occurring at a vertex between facets. researchgate.net

The photochemical reactions of iron carbonyls have also been extensively studied theoretically. Upon UV irradiation, Fe(CO)₅ can lose a CO ligand to form the coordinatively unsaturated Fe(CO)₄ intermediate, which can exist in either a singlet or a triplet state. rsc.org Computational studies have mapped out the potential energy surfaces for this process, including the identification of intersystem crossings and conical intersections that govern the transitions between different electronic states. rsc.org It has been found that the triplet state of Fe(CO)₄ plays a crucial role in subsequent oxidative addition reactions. rsc.org

The recombination of CO with Fe(CO)₄ is a spin-forbidden reaction, as it involves a change from the triplet state of the reactants to the singlet state of the product, Fe(CO)₅. Modeling such reactions requires specialized theoretical approaches. By locating the minimum energy crossing point (MECP) between the triplet and singlet potential energy surfaces, researchers have been able to compute the rate coefficient for this recombination reaction using non-adiabatic transition state theory, achieving semi-quantitative agreement with experimental results. nih.gov

Interfacial and Surface Chemistry of Carbon Monoxide with Iron

Carbon Monoxide Adsorption on Elemental Iron Surfaces

The adsorption of carbon monoxide on elemental iron is a multifaceted process influenced by the crystallographic orientation of the iron surface, the temperature, and the pressure of the CO gas. Studies have explored these interactions on various low-index iron surfaces, such as Fe(100), Fe(110), and Fe(111), revealing distinct adsorption characteristics for each. acs.orgresearchgate.net

Carbon monoxide typically bonds to metal surfaces through the carbon atom, interacting with the iron d-orbitals. aps.org The specific binding location is determined by the surface's atomic arrangement, leading to several possible adsorption geometries:

On-top site: The CO molecule binds directly to a single surface iron atom.

Bridge site: The CO molecule binds to two adjacent iron atoms.

Hollow site: The CO molecule binds in the depression between three or four surface iron atoms. This is often a four-fold hollow (4F) site on Fe(100) surfaces. researchgate.net

The preferred adsorption site is a delicate balance of factors. For instance, on the Fe(110) surface at low coverage, the on-top (T) site is generally the most stable arrangement for CO adsorption. researchgate.net On Fe(100), the four-fold hollow site is often favored at low coverage. researchgate.net Spin-polarized photoemission studies of CO on Fe(001) have provided insight into the bonding, indicating a weak interaction between the molecular 5σ levels and the substrate d-bands for both tilted and vertical CO species. aps.org

Table 1: Common Adsorption Sites of Carbon Monoxide on Iron Surfaces This is an interactive table. Select a surface to see typical adsorption sites.

SiteDescriptionTypical Coverage
4-Fold HollowCO sits (B43327) in the hollow between four Fe atoms.Low
BridgeCO bridges two Fe atoms.Moderate to High
On-TopCO binds to a single Fe atom.High
SiteDescriptionTypical Coverage
On-TopCO binds to a single Fe atom.Low
Short BridgeCO bridges two closely spaced Fe atoms.Moderate
SiteDescriptionTypical Coverage
HollowCO sits in a three-fold hollow site.Low to Moderate

Surface coverage is a critical parameter that dictates the nature of CO adsorption. researchgate.net At very low coverages, there is a tendency for dissociative adsorption, where the C-O bond breaks, leaving atomic carbon and oxygen on the surface. acs.orgresearchgate.net As coverage increases, molecular adsorption becomes more favorable, and at very high coverages, it is the only possible mode of adsorption. acs.org

The preferred adsorption site also shifts with increasing coverage due to repulsive interactions between adjacent CO molecules. For example, on the Fe(100) surface, the most stable arrangement shifts from the four-fold hollow site at low coverage to a combination of bridge and hollow sites at moderate to high coverage. researchgate.net At extremely high coverage levels, the simultaneous presence of on-top, bridge, and hollow site adsorptions can be observed. researchgate.net This complex relationship reveals an equilibrium between the desorption of CO molecules and their dissociation on the surface. acs.org

Co-adsorption Phenomena (e.g., with Hydrogen)

The simultaneous presence of other gases, such as hydrogen, significantly modifies the adsorption behavior of carbon monoxide on iron. The co-adsorption of CO and H₂ on iron surfaces is a competitive process. scispace.comacs.org Density functional theory (DFT) studies on the Fe(110) surface show that CO surface coverage directly influences the dissociation of hydrogen. sci-hub.seelsevierpure.com

At low CO coverage, the electronic properties of the surface are altered in a way that can affect hydrogen dissociation. sci-hub.se Conversely, at high CO coverage, the available surface electron density is changed, which impacts both further CO adsorption and the catalytic dissociation of H₂. elsevierpure.comfigshare.com Research has shown that even small amounts of CO as an impurity in hydrogen gas can significantly reduce the rate of hydrogen dissociation on the iron surface. scispace.comacs.org This effect can mitigate hydrogen embrittlement by lowering the uptake of atomic hydrogen into the bulk material. sci-hub.seelsevierpure.com The diffusion of hydrogen atoms into the subsurface layers of the iron is also related to the surface coverage of CO. acs.orgfigshare.com

Carbon Monoxide Interactions with Iron-Containing Oxide and Bimetallic Surfaces

The chemical state of iron, whether in an oxide or an alloy, profoundly impacts its interaction with carbon monoxide.

Iron Oxide Surfaces: CO adsorption on iron oxides like magnetite (Fe₃O₄) and wüstite (FeO) is crucial in processes like the water-gas shift reaction. acs.orgquora.com On the Fe₃O₄(111) surface, DFT calculations show that on-top configurations are the most stable, with adsorption being stronger on the octahedrally coordinated iron-terminated (Fe(oct2)) surface compared to the tetrahedrally coordinated one (Fe(tet1)). acs.org The interaction can also lead to the formation of a new C-O bond between the CO molecule's carbon and a surface oxygen atom. acs.org In some cases, exposure of a clean iron surface to CO at moderate pressures can lead to the formation of a thin FeO film on the surface. capes.gov.bruvic-ucc.cat On supported iron oxide, such as FeO on calcium oxide (CaO), CO can adsorb to form C-O and C-Fe bonds, leading to the breaking of the original O-Fe bond in the iron oxide. nih.gov

Bimetallic Surfaces: Introducing a second metal to create a bimetallic surface alters the electronic and geometric properties, thereby tuning the adsorption of CO. On a FeNi(111) surface, DFT calculations revealed that the most stable position for an adsorbed CO molecule is in an intermediate position between a bridge Ni site and a top Fe site, forming both Ni-C and Fe-C bonds. researchgate.net This adsorption weakens the local metal-metal bonds in the surface. researchgate.net In platinum-iron systems, exposure to CO can provide a driving force for surface segregation, where the surface composition changes to favor the metal with the stronger bond to CO. osti.gov

Theoretical Modeling of Surface Adsorption Mechanisms

Computational methods, particularly spin-polarized Density Functional Theory (DFT), have become indispensable for elucidating the mechanisms of CO adsorption on iron surfaces. acs.orgrsc.org These theoretical models allow for the calculation of adsorption structures, energetics, and electronic properties that can be difficult to access experimentally. acs.orgroaldhoffmann.com

Theoretical studies have successfully computed stable adsorption configurations and their corresponding C–O and Fe–C stretching frequencies, which show excellent agreement with available experimental data. acs.org DFT calculations have been used to map out the potential energy surfaces for CO dissociation at various coverages, revealing the equilibrium between molecular desorption and dissociation. acs.org Modeling has also been applied to more complex surfaces, including various iron carbides (e.g., Fe₃C, Fe₇C₃), predicting the most stable adsorption sites and configurations. mdpi.comresearchgate.net Furthermore, theoretical investigations into the co-adsorption of CO and H₂ have explained the opposing trends observed at low and high CO coverages, relating them to changes in the charge of surface iron atoms and the availability of surface electron density. acs.orgsci-hub.se While powerful, some DFT functionals have shown limitations, occasionally predicting the wrong adsorption site, a well-known issue in the field that highlights the ongoing challenge of perfectly modeling these complex interactions. aps.orgosti.gov

Carbon Monoxide Interactions with Iron Centers in Biological Macromolecules

Heme and Non-Heme Iron-Containing Proteins as Carbon Monoxide Ligands

Carbon monoxide acts as a ligand for a diverse array of iron-containing proteins, which can be broadly categorized into heme and non-heme proteins. The iron in these proteins, typically in its ferrous (Fe²⁺) state, is the primary binding site for CO. nih.gov

Heme Proteins: Heme proteins are the most well-known targets for CO. In these proteins, the iron atom is chelated within a porphyrin ring. This group includes proteins involved in oxygen transport, storage, and enzymatic catalysis. nih.gov

Globins: Hemoglobin (Hb), myoglobin (B1173299) (Mb), and neuroglobin are prime examples. CO's binding to the heme iron in hemoglobin is famously strong, forming carboxyhemoglobin and impairing oxygen transport. nih.govnih.gov

Enzymes: Many heme-containing enzymes interact with CO. Cytochrome P450, a versatile catalyst, can be inhibited by CO binding. nih.gov Soluble guanylyl cyclase (sGC) is activated by nitric oxide (NO) but can also be modulated by CO, highlighting CO's role in signaling pathways. nih.gov Heme oxygenase (HO), the enzyme responsible for heme degradation and endogenous CO production, must effectively discriminate against its own product to function. nih.gov

Sensor Proteins: Dedicated CO sensor proteins, such as the bacterial transcription factors CooA and RcoM, use CO binding to their heme centers to trigger conformational changes that regulate gene expression. nih.gov Human cystathionine (B15957) β-synthase is another example of a heme-containing enzyme whose activity is regulated by CO binding. nih.gov

Non-Heme Iron-Containing Proteins: While less common, CO also binds to non-heme iron centers. A significant example is the iron-sulfur-cluster-free hydrogenase (Hmd). This enzyme, found in methanogenic archaea, uniquely contains intrinsic carbon monoxide molecules as integral parts of its active site, bound directly to a single iron atom within a specialized cofactor. lmu.de

Protein ClassSpecific ExampleFunctionNature of CO InteractionReference
Heme Protein (Globin)HemoglobinOxygen TransportInhibitory Ligand (Exogenous) nih.gov
Heme Protein (Globin)MyoglobinOxygen StorageInhibitory Ligand (Exogenous) nih.gov
Heme Protein (Enzyme)Heme OxygenaseHeme CatabolismProduct Inhibition nih.gov
Heme Protein (Enzyme)Soluble Guanylyl CyclaseSignal TransductionModulatory Ligand nih.gov
Heme Protein (Sensor)CooATranscriptional RegulationActivating Ligand nih.gov
Non-Heme Iron ProteinFe-S-Cluster-Free Hydrogenase (Hmd)HydrogenesisIntrinsic Structural Ligand lmu.de

Spectroscopic Signatures of Iron-Carbon Monoxide Binding in Biological Systems

Spectroscopy is a powerful tool for probing the microenvironment of the iron-CO complex. Different techniques provide specific insights into the bond's nature and the influence of the surrounding protein.

Infrared (IR) Spectroscopy: This is one of the most direct methods for studying Fe-CO bonds. The stretching frequency of the C≡O bond (ν_CO) is highly sensitive to the electronic environment. For instance, in a study of ferrous cytochrome P-450, IR spectroscopy was crucial for characterizing the CO bond. nih.gov In the non-heme iron enzyme Hmd, two distinct IR bands at 2011 cm⁻¹ and 1944 cm⁻¹ indicated the presence of two intrinsic CO molecules bound to the same iron center. lmu.de

Resonance Raman Spectroscopy: This technique can identify the axial ligands attached to the heme iron. It was used to confirm that a histidine residue is the axial ligand trans to the CO molecule in the heme-binding domain of the NPAS2 protein. nih.gov

UV-Visible (UV-Vis) Absorption Spectroscopy: The binding of CO to heme iron causes characteristic shifts in the heme's strong Soret absorption band. For example, the exposure of a chemically ultrareduced form of myoglobin to CO results in a stable complex with a Soret peak at 450 nm, which is significantly different from the 420 nm peak observed for the conventional carboxy-myoglobin complex. acs.org This shift provides a sensitive measure of the electronic state of the heme iron.

Spectroscopic TechniqueProteinObserved SignatureInterpretationReference
Infrared (IR) SpectroscopyFe-S-Cluster-Free Hydrogenase (Hmd)Stretching frequencies at 2011 cm⁻¹ and 1944 cm⁻¹Two intrinsic CO ligands bound to the active site iron. lmu.de
UV-Visible SpectroscopyMyoglobin (ultrareduced)Soret band shifts from ~420 nm to 450 nm upon CO bindingFormation of a distinct carbonyl complex in a highly reduced state. acs.org
Resonance Raman SpectroscopyNPAS2Identification of specific vibrational modesConfirmed histidine as the axial ligand trans to CO. nih.gov
Infrared (IR) SpectroscopyCytochrome P-450Characteristic C≡O stretching frequencyCharacterization of the Fe-CO bond in the enzyme active site. nih.gov

Comparative Bonding Analysis of Carbon Monoxide vs. Dioxygen in Heme Proteins

While both carbon monoxide and dioxygen (O₂) bind to the same ferrous iron site in heme proteins, the nature of their bonding and their intrinsic affinities are markedly different.

Electronic and Geometric Differences: CO is generally a superior ligand for transition metals compared to O₂. stackexchange.com On an isolated heme molecule, CO binds with an affinity that is thousands of times greater than that of O₂. stackexchange.com This difference arises from their electronic structures. The Fe-CO bond is strongest when the Fe-C-O atoms are arranged linearly, perpendicular to the heme plane, allowing for effective π-backbonding from the iron d-orbitals to the π* orbitals of CO. reddit.com In contrast, O₂ binds in a bent, end-on fashion (Fe-O-O), which is inherently weaker. reddit.comnih.gov

The Role of the Protein Environment: Heme proteins have evolved to significantly reduce the binding affinity of CO while preserving O₂ affinity. stackexchange.com This is achieved primarily through steric hindrance. In hemoglobin and myoglobin, a "distal" histidine residue is positioned in the heme pocket directly where the oxygen atom of a linearly bound CO would be. stackexchange.comreddit.com This forces the CO molecule to adopt a strained, bent geometry, which weakens the Fe-CO bond and reduces its affinity by a factor of about 1000. stackexchange.com Because O₂ naturally binds in a bent fashion, its affinity is not significantly affected by this steric clash. stackexchange.com Despite this reduction, CO still binds to hemoglobin approximately 200-250 times more tightly than O₂. nih.govaklectures.com

PropertyCarbon Monoxide (CO)Dioxygen (O₂)Reference
Intrinsic Affinity for Free Heme Very High (~10⁵ times greater than O₂)Low stackexchange.com
Affinity for Hemoglobin High (~200-250 times greater than O₂)Moderate nih.govaklectures.com
Preferred Bonding Geometry Linear (Fe-C-O)Bent (Fe-O-O) reddit.com
Effect of Distal Histidine Steric hindrance, forces a strained bent geometry, reduces affinityStabilizes the bent geometry via hydrogen bonding nih.govstackexchange.com

Ligand Discrimination and Selectivity Mechanisms at Biological Iron Centers

Biological iron centers have evolved sophisticated mechanisms to preferentially bind their target ligand (often O₂) and discriminate against other similar molecules like CO. nih.gov These mechanisms are crucial for function and for mitigating the toxicity of endogenous and exogenous CO.

Steric Hindrance: As detailed previously, this is a primary mechanism for reducing CO affinity. acs.org In globins, the distal histidine (His-E7) physically blocks the linear binding path preferred by CO. stackexchange.comreddit.com In heme oxygenase, the carbonyl group of a glycine (B1666218) residue (Gly-139) provides a similar steric impediment to CO binding. nih.gov In cytochromes c', bulky distal residues like phenylalanine or leucine (B10760876) create a sterically hindered environment that prevents stable O₂ binding but allows CO and NO to bind. researchgate.net

Polar Interactions and Hydrogen Bonding: The protein environment can selectively stabilize the bound O₂ ligand through favorable polar interactions. In heme oxygenase, the bound O₂ is stabilized by hydrogen bonds from the amide group of Gly-143 and a network of water molecules in the distal pocket. nih.gov The CO ligand, with its carbon atom bound to the iron, cannot form these stabilizing hydrogen bonds. nih.gov Similarly, in hemoglobin and myoglobin, the distal histidine that sterically hinders CO also forms a hydrogen bond with the terminal oxygen of the bound O₂, further increasing the relative affinity for O₂. nih.gov

These discrimination strategies fine-tune the ligand affinities, allowing proteins like heme oxygenase to function in the presence of their CO product and enabling hemoglobin to favor O₂ transport despite CO's inherently higher binding strength. nih.govstackexchange.com

Conformational Changes Induced by Carbon Monoxide Binding to Iron-Heme Complexes

The binding of CO to the heme iron is not a localized event; it triggers specific and often functionally significant conformational changes throughout the protein structure.

Local Structural Perturbations: The initial event involves the movement of the iron atom and its axial ligands. Upon binding CO, the iron atom, which is often slightly out of the porphyrin plane in the five-coordinate deoxy state, moves into the plane. This pulls the proximal histidine residue along with it, initiating a structural signal that propagates through the protein. nih.gov

Allosteric Transitions in Hemoglobin: In the tetrameric hemoglobin molecule, this initial movement triggers a large-scale quaternary structure change. The binding of a single CO molecule to one of the four heme sites strongly favors the transition of the entire complex from the low-affinity "tense" (T) state to the high-affinity "relaxed" (R) state. quora.com This R-state conformation holds onto any bound oxygen molecules more tightly, preventing their release to the tissues, which is a key component of CO's toxicity. aklectures.comquora.com

Ligand-Specific Conformational Changes: In some proteins, the conformational changes are unique to CO binding. In heme oxygenase, CO binding induces large movements in the distal F-helix, resulting in a "severely constrained" protein structure. nih.gov Crucially, these significant conformational changes are not observed when O₂ binds, indicating a CO-specific response that may be linked to the enzyme's mechanism for avoiding product inhibition. nih.gov

These induced conformational changes are fundamental to how proteins transduce the chemical signal of ligand binding into a functional output, whether it be the allosteric regulation of oxygen delivery, the activation of an enzyme, or the modulation of gene transcription. nih.govnih.gov

Q & A

Basic: How do researchers determine the adsorption capacity of carbon monoxide (CO) on iron-based catalysts?

Methodological Answer:
Adsorption capacity is typically measured using volumetric or gravimetric techniques in controlled environments. For example:

  • Volumetric Method : A known quantity of iron catalyst is exposed to CO gas in a calibrated chamber. Pressure changes are monitored using manometry to calculate adsorbed CO via the Langmuir isotherm model .
  • Gravimetric Method : A microbalance tracks mass changes of the catalyst during CO exposure under isothermal conditions. Corrections for buoyancy effects are applied using NIST thermophysical data .
  • In Situ Spectroscopy : Infrared (IR) spectroscopy identifies surface-bound CO species (e.g., linear vs. bridged configurations), with peak intensities correlated to adsorption capacity .

Basic: What experimental protocols ensure reproducibility in measuring CO-iron reaction kinetics?

Methodological Answer:
Key steps include:

  • Standardized Gas Flow Systems : Use mass flow controllers to maintain precise CO partial pressures (e.g., 0.1–1 atm) and purge cycles to eliminate residual oxygen .
  • Temperature-Programmed Reactions (TPR) : Heat iron samples in a CO stream while monitoring gas composition via mass spectrometry. Activation energies are derived from Arrhenius plots .
  • Control for Surface Oxidation : Pre-treat iron surfaces with H₂ reduction to remove native oxides before CO exposure .

Advanced: How can contradictions in reported enthalpy values for CO-iron carbonyl formation be resolved?

Methodological Answer:
Discrepancies often arise from differences in experimental conditions or computational approximations. Mitigation strategies include:

  • Meta-Analysis of Thermochemical Data : Compare enthalpy values (ΔrH°) from NIST databases, prioritizing studies using high-precision methods like guided ion beam CID (e.g., 153 ± 9.2 kJ/mol for Fe⁺ + CO → FeCO⁺ ).
  • Ab Initio Calculations : Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP) to validate experimental data, accounting for relativistic effects in iron .
  • Error Propagation Analysis : Quantify uncertainties from instrument calibration (e.g., ±7 kJ/mol in PHPMS measurements) .

Advanced: What methodologies optimize iron catalyst design for CO hydrogenation to hydrocarbons?

Methodological Answer:

  • Morphology Control : Synthesize α-Fe nanoparticles (5–20 nm) via chemical reduction to maximize active sites for CO dissociation .
  • Promoter Screening : Test alkali metals (e.g., K) using temperature-programmed desorption (TPD) to enhance CO adsorption strength .
  • Operando Characterization : Combine X-ray absorption spectroscopy (XAS) and online gas chromatography to monitor phase transitions (e.g., Fe → Fe₃C) during reaction .

Basic: How is CO quantified in environmental studies involving iron-rich systems?

Methodological Answer:

  • Gas Chromatography (GC) : Equip columns with molecular sieves (5Å) and thermal conductivity detectors (TCD). Calibrate using certified CO standards .
  • Satellite Remote Sensing : Analyze MOPITT (Measurements of Pollution in the Troposphere) data to map CO concentrations over iron smelting regions, applying radiative transfer models to correct for aerosol interference .

Advanced: How do computational models reconcile discrepancies in CO oxidation mechanisms on iron oxides?

Methodological Answer:

  • Kinetic Monte Carlo (kMC) Simulations : Model CO oxidation pathways (Langmuir-Hinshelwood vs. Mars-van Krevelen) on Fe₂O₃(001) surfaces, incorporating oxygen vacancy formation energies .
  • Microkinetic Analysis : Fit experimental rate data to mechanistic hypotheses using software like TAPsolver, which deconvolutes transient reaction kinetics .

Basic: What techniques characterize corrosion products formed from CO and iron interactions?

Methodological Answer:

  • X-Ray Diffraction (XRD) : Identify crystalline phases (e.g., FeCO₃, Fe₃C) with Rietveld refinement for quantitative phase analysis .
  • Electrochemical Impedance Spectroscopy (EIS) : Measure charge-transfer resistance in CO-saturated electrolytes to assess corrosion inhibition efficiency .

Advanced: What strategies validate CO reduction pathways in iron-based electrocatalysts?

Methodological Answer:

  • Isotopic Labeling : Use ¹³CO in H-cell experiments and analyze products via NMR to trace carbon intermediates (e.g., *CH₃ vs. *COOH) .
  • In Situ Raman Spectroscopy : Detect Fe-CO vibrational modes (200–400 cm⁻¹) during potentiostatic holds to correlate surface species with Faradaic efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.